5-Bromo-2-naphthyl 4-fluorobenzoate

Description

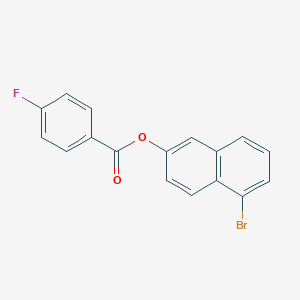

5-Bromo-2-naphthyl 4-fluorobenzoate is a brominated and fluorinated aromatic ester characterized by a naphthyl group (C₁₀H₇) esterified to a 4-fluorobenzoate moiety. The bromine atom at the 5-position of the naphthalene ring and the fluorine at the 4-position of the benzoyl group contribute to its unique electronic and steric properties.

Properties

Molecular Formula |

C17H10BrFO2 |

|---|---|

Molecular Weight |

345.2 g/mol |

IUPAC Name |

(5-bromonaphthalen-2-yl) 4-fluorobenzoate |

InChI |

InChI=1S/C17H10BrFO2/c18-16-3-1-2-12-10-14(8-9-15(12)16)21-17(20)11-4-6-13(19)7-5-11/h1-10H |

InChI Key |

BZBBLGGAJGSGOB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)C(=C1)Br |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)C(=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-2-naphthyl 4-fluorobenzoate with analogous brominated or fluorinated esters, focusing on structural variations, physicochemical properties, and reactivity.

Substituent Position and Electronic Effects

- 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS: N/A)

This compound () shares bromo and fluoro substituents but replaces the naphthyl ester with a hydroxyl group. The absence of the ester reduces steric bulk, increasing polarity and hydrogen-bonding capacity. This difference likely lowers its melting point compared to this compound, as esters generally exhibit higher hydrophobicity. - In contrast, the naphthyl group in the target compound may enhance π-π stacking interactions in solid-state structures.

Ester Group Variations

- tert-Butyl 4-fluorobenzoate (CAS: N/A)

The tert-butyl ester () lacks bromine but shares the 4-fluorobenzoate core. The bulky tert-butyl group increases steric hindrance, reducing hydrolysis rates compared to the naphthyl ester. This makes tert-butyl derivatives more suitable for protective-group strategies in synthesis. - Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS 2253789-54-5)

This compound () features an additional bromomethyl group, increasing molecular weight (325.96 g/mol) and reactivity. The dual bromine atoms may facilitate cross-coupling reactions, whereas the naphthyl group in the target compound could prioritize aromatic interactions.

Substituent Functionalization

- 5-Bromo-2-methoxybenzoate Derivatives ()

Compounds like 5-Bromo-2-methoxybenzoic acid () replace the fluorobenzoate with a methoxybenzoate group. Methoxy substituents enhance solubility in polar solvents but reduce electrophilicity compared to fluorine, altering reactivity in Suzuki-Miyaura couplings.

Physicochemical and Functional Properties

A comparative table of key parameters is constructed based on structural analogs (Table 1):

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | C₁₇H₁₀BrFO₂ | 353.17 (estimated) | Bromo (naphthyl), Fluoro | Drug intermediates, materials science |

| Methyl 5-bromo-4-fluoro-2-methoxybenzoate | C₁₀H₉BrFO₃ | 283.08 | Bromo, Fluoro, Methoxy | Organic electronics, agrochemicals |

| Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate | C₉H₇Br₂FO₂ | 325.96 | Dual bromine, Fluoro | Cross-coupling reactions |

| 5-Bromo-4-fluoro-2-hydroxybenzoic acid | C₇H₄BrFO₃ | 233.01 | Bromo, Fluoro, Hydroxy | Metal-organic frameworks (MOFs) |

Table 1: Comparative analysis of physicochemical properties and applications.

Key Observations :

- Lipophilicity: The naphthyl group in the target compound likely increases logP (octanol-water partition coefficient) compared to methyl or tert-butyl esters, enhancing membrane permeability in biological systems.

- Thermal Stability : Bromine and fluorine substituents generally improve thermal stability, but the naphthyl group may introduce higher melting points due to crystalline packing.

Research Implications and Industrial Relevance

The structural uniqueness of this compound positions it as a versatile intermediate for:

- Pharmaceuticals : Bromine and fluorine atoms are critical in kinase inhibitors and PET radiotracers.

- Materials Science : The naphthyl group’s aromaticity supports applications in liquid crystals or OLEDs.

In contrast, analogs like tert-butyl 4-fluorobenzoate () are preferred in scalable synthesis due to easier handling, while bromomethyl derivatives () serve niche roles in halogen-exchange reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.